molecular formula C20H20ClNO3 B2578486 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 1326614-95-2

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No.: B2578486
CAS No.: 1326614-95-2
M. Wt: 357.83
InChI Key: QOGDRHQIRWJZHZ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a pyrrolidine derivative

Step-by-Step Synthesis:

  • Preparation of Benzo[d][1,3]dioxole Derivative:

    • Starting material: Catechol
    • Reagents: Methylenedioxy group introduction using formaldehyde and hydrochloric acid.
    • Conditions: Reflux in an acidic medium.
  • Formation of Pyrrolidine Derivative:

    • Starting material: Pyrrolidine
    • Reagents: Alkylation with an appropriate halide.
    • Conditions: Basic medium, typically using sodium hydride or potassium carbonate.
  • Friedel-Crafts Acylation:

    • Reagents: 3-chlorobenzoyl chloride, aluminum chloride as a catalyst.
    • Conditions: Anhydrous conditions, typically in dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. The chlorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-chlorophenyl)ethan-1-one: Similar structure but with an ethanone backbone.

    1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure but with a para-chlorophenyl group.

Uniqueness

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is unique due to the specific positioning of the chlorophenyl group and the combination of the benzo[d][1,3]dioxole and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c21-17-3-1-2-14(10-17)4-7-20(23)22-9-8-16(12-22)15-5-6-18-19(11-15)25-13-24-18/h1-3,5-6,10-11,16H,4,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGDRHQIRWJZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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